molecular formula C9H20BrNO3 B13785251 ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide CAS No. 878-62-6

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide

Cat. No.: B13785251
CAS No.: 878-62-6
M. Wt: 270.16 g/mol
InChI Key: QPZCOIFHUDVBBR-UHFFFAOYSA-M
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Description

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide is a quaternary ammonium compound with a unique structure that includes a dioxane ring and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide typically involves the reaction of a dioxane derivative with a trimethylamine source in the presence of a bromide ion. The reaction conditions often include:

    Solvent: Common solvents used are water or alcohols.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts are generally not required for this reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various quaternary ammonium salts.

Scientific Research Applications

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    [5-(hydroxymethyl)furan-2-yl]methyl-trimethylazanium bromide: Similar structure but with a furan ring instead of a dioxane ring.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical syntheses.

Uniqueness

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide is unique due to its combination of a dioxane ring and a quaternary ammonium group, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

878-62-6

Molecular Formula

C9H20BrNO3

Molecular Weight

270.16 g/mol

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

QPZCOIFHUDVBBR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1(COCOC1)CO.[Br-]

Origin of Product

United States

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